![molecular formula C15H21N3O2 B2511758 N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide CAS No. 2380171-35-5](/img/structure/B2511758.png)
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a pyridin-3-yloxy moiety, and an azetidine ring, making it an interesting subject for research in medicinal chemistry and other areas.
準備方法
The synthesis of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide typically involves several steps, including the formation of the azetidine ring and the introduction of the pyridin-3-yloxy moiety. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-3-yloxy Moiety: This step often involves nucleophilic substitution reactions where a pyridin-3-yloxy group is introduced to the azetidine ring.
Final Coupling: The cyclopentyl group is introduced through coupling reactions, often using reagents like cyclopentyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-yloxy moiety, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Research: The compound is used in studies related to cellular pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用機序
The mechanism of action of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, often inhibiting their activity through competitive or non-competitive mechanisms. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-[2-(pyridin-3-yloxy)propyl]succinamide: This compound shares a similar pyridin-3-yloxy moiety but differs in its overall structure and functional groups.
Pyridin-3-yloxy derivatives: These compounds have variations in the substituents attached to the pyridin-3-yloxy group, leading to differences in their chemical and biological properties.
特性
IUPAC Name |
N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-13-4-1-2-5-13)18-9-12(10-18)11-20-14-6-3-7-16-8-14/h3,6-8,12-13H,1-2,4-5,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYUOFNKSALIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
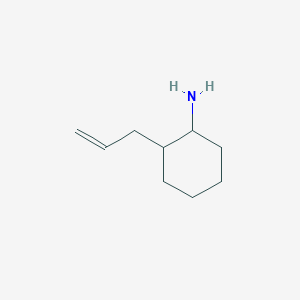
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
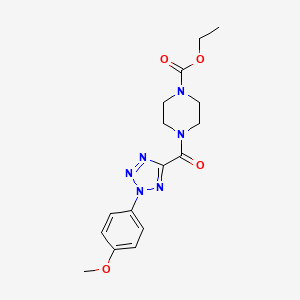
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
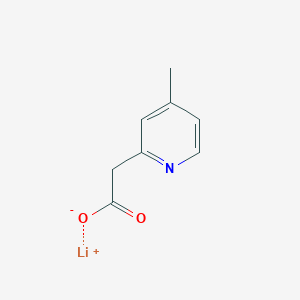
![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B2511683.png)
![5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2511688.png)
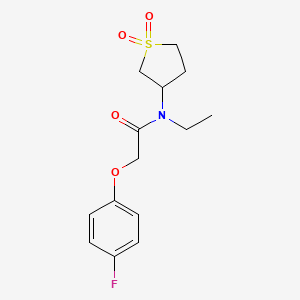
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
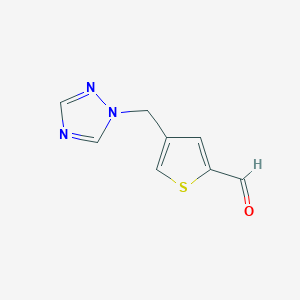
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

